(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured α-amino acid backbone. Its structure includes a 2-methoxy-benzyl group and an ethyl substituent on the nitrogen atom, along with a branched 3-methylbutyramide chain.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-17(15(18)14(16)11(2)3)10-12-8-6-7-9-13(12)19-4/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXJLCVCHFSXJO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1OC)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution and Stereochemical Control
The (S)-configuration of the amino group in (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide necessitates stereoselective synthesis or resolution techniques. A common approach involves using L-amino acid precursors or chiral resolving agents. For example, the synthesis of S-2-aminobutanamide hydrochloride employs L-tartaric acid to resolve racemic mixtures, achieving enantiomeric excess through crystallization . Similarly, the target compound could be synthesized via kinetic resolution using enzymes or chiral catalysts, though direct evidence from the provided sources is limited.
In one analogous method, benzyloxybenzene-substituted (S)-α-amino amides were prepared using L-amino acid methyl esters as chiral building blocks, followed by NaBH₄ reduction and amidation . This strategy ensures retention of the (S)-configuration throughout the synthesis. For the target compound, starting with (S)-2-amino-3-methylbutyric acid or its ester derivatives would provide the requisite stereochemistry, avoiding the need for post-synthesis resolution .
Catalytic Amination and Alkylation Strategies
The N-ethyl-N-(2-methoxy-benzyl) group can be introduced via alkylation of a primary amine intermediate. A patent describing the synthesis of N,2,3-trimethyl-2-isopropylbutanamide illustrates this approach: a secondary amine is formed by reacting an ester intermediate with methylamine in the presence of sodium methoxide . For the target compound, 2-amino-3-methylbutyramide could be alkylated with 2-methoxybenzyl chloride and ethyl bromide under basic conditions.
Key Considerations:
-
Solvent: Methanol or ethanol for solubility and reaction homogeneity .
-
Temperature: Reflux conditions (60–80°C) to drive the reaction .
-
Yield: Reported yields for analogous reactions range from 70–87% .
Green Chemistry and Solvent Optimization
Recent trends emphasize solvent reduction and catalyst recycling. The patent CN103274959B highlights the recovery of excess amines and alcohols, reducing waste generation . For the target compound, substituting traditional solvents like dichloromethane with ethanol or water-ethanol mixtures could enhance sustainability without compromising yield . Additionally, flow chemistry systems might minimize reaction times and improve scalability, though this remains speculative based on the current data.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy-benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in Benzyl Substituents
The 2-methoxy-benzyl group in the target compound can be compared to analogs with alternative benzyl substituents:
Key Insight : The 2-methoxy group in the target compound balances electron-donating effects and moderate lipophilicity, favoring interactions with polar enzyme active sites. Fluorinated or sulfanyl analogs may prioritize solubility or membrane penetration, respectively.
Alkyl Group Variations on the Amide Nitrogen
The ethyl group on the amide nitrogen distinguishes the target compound from analogs with bulkier or cyclic substituents:
Key Insight : Smaller alkyl groups (e.g., ethyl) favor synthetic yields and flexibility in binding, while cyclic substituents (e.g., cyclopropyl) may enhance stability at the cost of synthetic complexity.
Stereochemical and Backbone Modifications
The (S)-configuration and 3-methylbutyramide backbone are conserved in several analogs:
Key Insight : The (S)-configuration ensures enantioselective interactions, as seen in kinase inhibitors like olaparib, while backbone modifications (e.g., nitro groups) can diversify reactivity profiles .
Biological Activity
(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by an amino group, an ethyl side chain, and a methoxy-benzyl moiety attached to a butyramide backbone, suggests various biological activities that could be harnessed for therapeutic purposes.
- Molecular Formula : C15H24N2O
- Molar Mass : Approximately 264.363 g/mol
- Chirality : The compound exists in an (S)-configuration, which is often associated with enhanced biological activity in pharmaceutical applications.
The presence of the methoxy group at the 2-position of the benzyl ring is particularly noteworthy, as it may influence the compound's interaction with biological targets.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Analgesic Potential : Similar to other compounds with structural similarities, this compound may interact with opioid receptors, suggesting potential use as an analgesic. Further receptor binding assays are needed to confirm this hypothesis.
- Antioxidant Properties : Initial investigations suggest that this compound may possess antioxidant capabilities, which could contribute to its therapeutic profile in treating oxidative stress-related conditions.
- Neuroprotective Effects : Given its structural characteristics, there is potential for neuroprotective applications, although specific studies are required to elucidate these effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally related compounds reveals insights into how modifications can impact activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group at 2-position | Potential analgesic and neuroprotective effects |
| (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide | Methoxy group at 3-position | Similar potential activity |
| Fentanyl | N-phenylpropanamide structure | Strong analgesic |
This table illustrates how subtle changes in molecular structure can significantly influence biological activity and therapeutic potential.
The precise mechanism of action for this compound remains to be fully elucidated. However, initial hypotheses suggest:
- Interaction with Receptors : The compound may act as a modulator of specific receptors involved in pain and inflammation pathways.
- Inhibition of Enzymes : There is potential for this compound to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which could enhance endocannabinoid signaling and provide analgesic effects.
Q & A
Q. How are non-covalent interactions analyzed in the crystal lattice?
- Method : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···H, O···H, N···H contacts) via 2D fingerprint plots. For example, H···H interactions dominate (~60% contribution) in N-(2-methoxy-benzyl)acetamide, while O···H and N···H contacts stabilize the lattice .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Approach : Use B3LYP/6-311G++(d,p) basis set to compute frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), molecular electrostatic potential (MEP) surfaces, and global reactivity indices (electronegativity, chemical hardness). These predict nucleophilic/electrophilic sites and stability .
- Software : Gaussian 09W for DFT optimization; CrystalExplorer for MEP visualization .
Q. What strategies validate molecular docking results with cancer-related targets like PARP proteins?
- Protocol : Dock the compound against PARP-1 (PDB: 7KK2), PARP-2 (PDB: 4TVJ), or Tankyrase-1 (PDB: 7KKM) using AutoDock Vina or Schrödinger Suite. Validate binding poses via:
- Hydrogen bonding : Amide NH with catalytic residues (e.g., Ser904 in PARP-1).
- Hydrophobic interactions : Methoxybenzyl group with hydrophobic pockets.
- Docking scores : Compare with reference inhibitors (e.g., olaparib) .
Q. How do Hirshfeld surface analyses reconcile experimental and theoretical interaction profiles?
- Analysis : Overlay Hirshfeld surfaces (generated via CrystalExplorer) with DFT-optimized geometries. Quantify discrepancies in O···H/H···O contact distances (theoretical vs. experimental <0.1 Å) to refine force fields .
Q. What ADMET parameters are critical for preclinical evaluation?
- Parameters :
- Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration.
- Water solubility (LogS) : >−4 ensures bioavailability.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.
- Toxicity : Ames test for mutagenicity; BOILED-Egg model for gastrointestinal absorption .
Q. How is kinase inhibition potential assessed computationally?
- Workflow :
Target selection : Prioritize kinases implicated in cancer (e.g., EGFR, VEGFR).
Pharmacophore modeling : Align amide and methoxybenzyl moieties with ATP-binding pockets.
MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) .
Q. What pharmacokinetic challenges arise from stereochemical complexity?
- Issues :
- Metabolic stability : (S)-enantiomers often exhibit slower hepatic clearance due to chiral center interactions with CYP450 enzymes.
- Tissue distribution : N-ethyl group enhances lipophilicity but may reduce renal excretion .
Q. How are bioactivity predictions tailored for PARP inhibition?
- Tools : Use SwissADME for drug-likeness scores and WAY2DRUG for target prediction. For example, a >70% probability of PARP inhibition correlates with docking scores ≤−8 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
